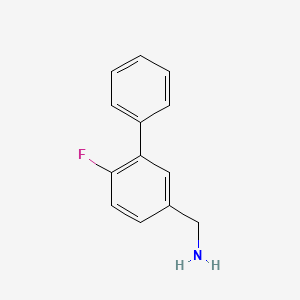

(2-Fluorobiphenyl-5-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-phenylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDXPIIDDITNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Methodologies for 2 Fluorobiphenyl 5 Yl Methanamine and Its Metabolites

Chromatographic Method Development for Quantification and Purity Assessment

Chromatographic techniques are fundamental in separating (2-Fluorobiphenyl-5-yl)methanamine from its precursors, impurities, and metabolites. The development of reliable chromatographic methods is essential for accurate quantification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) Methodologies with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

For the separation of this compound and its potential metabolites, a reversed-phase (RP) HPLC method is typically employed. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention of aromatic compounds. pensoft.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. pensoft.netresearchgate.net The pH of the buffer can be adjusted to control the ionization state of the primary amine group in this compound, thereby influencing its retention time. Isocratic or gradient elution can be utilized to achieve optimal separation of the target analyte from any impurities or metabolites. pensoft.net

A variety of detection modalities can be coupled with HPLC for the analysis of this compound:

UV-Vis Detection: The biphenyl (B1667301) chromophore in the molecule allows for sensitive detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) is expected to be in the UV region, providing a straightforward method for quantification.

Fluorescence Detection (FLD): For enhanced sensitivity and selectivity, fluorescence detection can be employed. While the native fluorescence of this compound may be limited, derivatization with a fluorogenic reagent can significantly improve detection limits, which is particularly useful for trace-level analysis of metabolites. researchgate.net

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and structural information, which is indispensable for the definitive identification of metabolites. researchgate.net

A typical starting point for HPLC method development is outlined in the table below.

| Parameter | Suggested Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Good retention for aromatic compounds. |

| Mobile Phase | Acetonitrile:Phosphate (B84403) Buffer (pH 3) | Controls ionization and retention. |

| Elution | Isocratic or Gradient | To optimize separation from impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV at ~225 nm | Biphenyl chromophore absorbance. |

| Column Temp. | 30 °C | For reproducible retention times. |

Gas Chromatography (GC) Applications and Derivatization Strategies

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a primary amine group that can lead to peak tailing and adsorption on standard non-polar GC columns, derivatization can overcome these issues. jptcp.com

Derivatization of the primary amine with reagents such as silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) can increase the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity. nih.gov A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is often suitable for the separation of the derivatized analyte. mdpi.com

The GC oven temperature program would need to be optimized to ensure adequate separation from any derivatized impurities or metabolites. A typical program would involve an initial hold at a lower temperature, followed by a temperature ramp to a final temperature to elute all components of interest. mdpi.com

Integration of Mass Spectrometry (MS) in Analytical Workflows for Identification and Quantification

The coupling of Mass Spectrometry (MS) with both HPLC and GC is a cornerstone of modern analytical chemistry, providing unparalleled sensitivity and specificity.

LC-MS: For metabolite identification, LC-MS is the gold standard. The soft ionization techniques commonly used, such as electrospray ionization (ESI), allow for the detection of the protonated molecular ion [M+H]⁺ of this compound and its metabolites. Tandem MS (MS/MS) experiments can then be performed to fragment these ions, providing structural information that is crucial for the elucidation of metabolite structures. researchgate.net

GC-MS: GC-MS is highly effective for the analysis of the derivatized this compound. Electron ionization (EI) is a common ionization technique in GC-MS, which produces a characteristic fragmentation pattern that can be used for library matching and confirmation of the analyte's identity. mdpi.com The fragmentation pattern would be expected to show ions corresponding to the loss of the aminomethyl group and fragmentation of the biphenyl ring system.

Advanced Spectroscopic Characterization for Structural Elucidation in Academic Research

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and for providing detailed insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR) for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound in solution. nih.gov A combination of 1D and 2D NMR experiments is typically required for a complete assignment of all proton, carbon, and fluorine signals. bas.bg

¹H NMR: The ¹H NMR spectrum would provide information on the number and connectivity of protons in the molecule. The aromatic region would show complex multiplets corresponding to the protons on the two phenyl rings. The benzylic protons of the CH₂NH₂ group would appear as a singlet or a multiplet depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), which is characteristic of C-F bonds. rsc.org

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. It would show a single resonance for the fluorine atom, and the chemical shift would be indicative of its electronic environment. Coupling to nearby protons (³JHF and ⁴JHF) would provide further structural confirmation. nih.gov

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitively assigning all the signals in the ¹H and ¹³C NMR spectra and confirming the connectivity of the atoms within the molecule. bas.bg

The expected NMR data is summarized in the table below, based on the analysis of similar structures.

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H | 7.0 - 8.0 | Multiplets (aromatic protons) |

| ~3.9 | Singlet/Multiplet (CH₂ protons) | |

| ~1.5 | Broad singlet (NH₂ protons) | |

| ¹³C | 158 - 162 (d) | Doublet (¹JCF ≈ 245 Hz, C-F) |

| 115 - 145 | Multiple signals (aromatic carbons) | |

| ~45 | Singlet (CH₂ carbon) | |

| ¹⁹F | -110 to -120 | Multiplet (coupled to aromatic protons) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. nih.govelsevier.comrsc.orgnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the N-H stretching vibrations of the primary amine (around 3300-3400 cm⁻¹), C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), and the C-F stretching vibration (typically in the 1000-1300 cm⁻¹ region). The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would also show the characteristic vibrations of the molecule. The symmetric stretching of the biphenyl rings often gives a strong Raman signal. Being complementary to IR, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgthepharmajournal.com This powerful analytical technique provides an unambiguous determination of molecular structure, including bond lengths, bond angles, and stereochemistry, which are critical for understanding the structure-activity relationship of pharmaceutical compounds like this compound. nih.govnih.gov The method relies on the diffraction of X-rays by the ordered array of molecules in a single crystal, producing a unique diffraction pattern that can be mathematically reconstructed into an electron density map and, subsequently, a detailed atomic model. creativebiomart.netyoutube.com

The process begins with the challenging but crucial step of growing high-quality single crystals of the target compound, which can often be the rate-limiting step in the analysis. nih.gov Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data are collected and processed to solve the crystal structure. numberanalytics.com

For a molecule such as this compound, X-ray crystallography can provide invaluable information. It can confirm the connectivity of the atoms, the planarity of the biphenyl system, the conformation of the methanamine side chain, and the spatial relationship between the fluorine atom and the rest of the molecule. This definitive structural information is crucial for confirming the identity of the synthesized compound and for computational modeling studies.

Illustrative Crystallographic Data for this compound:

Below is a hypothetical table of crystallographic data that could be obtained for this compound.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₃H₁₂FN |

| Formula Weight | 201.24 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.531 |

| b (Å) | 12.462 |

| c (Å) | 9.875 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1012.7 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.320 |

| R-factor | 0.045 |

| Goodness-of-fit | 1.03 |

This table is for illustrative purposes only and does not represent experimentally determined data for this specific compound.

Hyphenated Techniques in Structural Analysis and Impurity Profiling

Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools in modern pharmaceutical analysis. rigaku.comexcillum.com They offer the high resolving power of chromatography or electrophoresis coupled with the detailed structural information provided by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org For the analysis of this compound and its metabolites, as well as for identifying and quantifying potential impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful. news-medical.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of pharmaceutical analysis due to its high sensitivity and applicability to a wide range of compounds. wikipedia.org In LC-MS, the components of a mixture are first separated based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are determined. This allows for the identification and quantification of the parent compound, its metabolites, and any impurities present. thepharmajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly well-suited for volatile and thermally stable compounds. excillum.com The separation principle is similar to LC, but the mobile phase is an inert gas. GC-MS provides excellent separation efficiency and, through mass spectral analysis, can identify and quantify volatile impurities or derivatives of the target compound. numberanalytics.com

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the safety and quality of the drug substance. fiveable.me Hyphenated techniques are instrumental in detecting, identifying, and quantifying impurities that may arise from the manufacturing process or degradation. The high sensitivity and specificity of methods like LC-MS/MS (tandem mass spectrometry) allow for the detection of trace-level impurities and the elucidation of their structures through fragmentation analysis. improvedpharma.com

Illustrative LC-MS Data for Impurity Profiling of this compound:

The following table provides a hypothetical example of an impurity profile for a sample of this compound as determined by LC-MS.

| Peak No. | Retention Time (min) | Observed m/z | Proposed Identity |

| 1 | 5.8 | 202.1 | This compound |

| 2 | 4.2 | 186.1 | Potential starting material impurity |

| 3 | 7.1 | 216.1 | Potential oxidation product |

| 4 | 8.5 | 230.1 | Potential N-acetyl metabolite |

This table is for illustrative purposes only and does not represent experimentally determined data for this specific compound.

Structure Activity Relationship Sar Studies of 2 Fluorobiphenyl 5 Yl Methanamine and Its Analogues

Elucidation of Pharmacophores and Key Structural Motifs for Biological Activity

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For biphenyl (B1667301) derivatives, several key structural motifs have been identified as critical for their biological activity across various targets.

The biphenyl scaffold itself is a foundational element, providing a rigid backbone that correctly orients other functional groups for optimal interaction with receptor binding sites. The substitution pattern on the two phenyl rings plays a pivotal role in determining both potency and selectivity. For instance, in a series of biphenyl carboxamide derivatives, the nature and position of substituents on the biphenyl ring were found to be crucial for their activity as TRPV1 antagonists.

Furthermore, the linker connecting the biphenyl core to other parts of the molecule is a key determinant of activity. The length, flexibility, and chemical nature of this linker can significantly impact how the molecule fits into the binding pocket of a target protein. In studies of biphenylalkoxyamine derivatives as histamine H3 receptor ligands, the length of the alkoxy chain was a critical factor for high affinity.

Interactive Table: Key Structural Features and Their Impact on the Biological Activity of Biphenyl Analogues.

| Structural Feature | Modification | Impact on Biological Activity |

|---|---|---|

| Biphenyl Core | Substitution Pattern | Modulates potency and selectivity |

| Linker Moiety | Chain Length and Flexibility | Influences binding affinity |

In Vitro Biological Evaluation Methodologies for (2-Fluorobiphenyl-5-yl)methanamine Derivatives

A variety of in vitro assays are employed to characterize the biological activity of this compound and its analogues. These assays provide crucial data on the compound's efficacy, mechanism of action, and potential liabilities early in the drug discovery process.

Cell-based assays are instrumental in the initial assessment of a compound's biological effects in a cellular context. These assays can range from simple viability and proliferation assays to more complex high-content screening approaches that measure multiple cellular parameters simultaneously. For biphenyl derivatives with potential anticancer activity, cell-based assays are used to evaluate their ability to inhibit the growth of cancer cell lines. For example, biphenyl-based organogold(III) complexes have been evaluated for their antineoplastic activity on triple-negative breast cancer cell lines, where they were shown to induce apoptosis nih.gov.

These screening methods allow for the rapid evaluation of large numbers of compounds and can provide valuable information about a compound's mechanism of action and potential toxicity.

Many drugs exert their therapeutic effects by modulating the activity of specific enzymes. Therefore, enzyme inhibition or activation assays are a cornerstone of in vitro evaluation. For biphenyl derivatives designed as enzyme inhibitors, such as histone deacetylase (HDAC) inhibitors, biochemical assays are used to determine their potency (e.g., IC50 values). In the case of biphenyl-4-yl-acrylohydroxamic acid derivatives, their inhibitory activity against the HDAC2 isoenzyme was evaluated in vitro. The development of a robust enzymatic assay is often the first step in screening for and characterizing enzyme inhibitors nih.gov. These assays typically monitor the consumption of a substrate or the formation of a product over time.

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays are crucial for understanding the compound's potency and selectivity. Radioligand binding assays are a common method, where a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound required to displace 50% of the radiolabeled ligand (IC50) is a measure of its binding affinity. For example, the affinity of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides for the AT(1) receptor was determined using CHO-hAT(1) cells that stably express the human AT(1) receptor nih.gov. Such assays are essential for characterizing ligands that target G-protein coupled receptors (GPCRs) and other cell surface receptors. While valuable, it's often beneficial to use these binding assays in conjunction with functional, phenotypic assays to get a more complete picture of a compound's activity nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the optimization of lead compounds.

The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various aspects of the molecule, such as its physicochemical properties, topology, and three-dimensional shape.

Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSAR model by correlating the descriptors with the biological activity. For a series of biphenyl carboxamide analogues with anti-inflammatory activity, a statistically significant QSAR model was developed using MLR, which helped in designing novel compounds with potent analgesic activity medcraveonline.com.

The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's robustness. External validation, where the model is used to predict the activity of a set of compounds not used in model development, is considered the most stringent test of a model's predictive ability. A variety of statistical parameters are used to evaluate the validity of a QSAR model, and it is recognized that relying on a single metric like the coefficient of determination (r²) is insufficient nih.govnih.gov.

Interactive Table: Key Parameters in QSAR Model Validation

| Validation Parameter | Description | Acceptable Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² (Cross-validated r²) | Assesses the internal predictive ability of the model. | > 0.5 |

| Predicted r² (r²_pred) | Evaluates the model's ability to predict the activity of an external test set. | > 0.5 |

Application of QSAR for Virtual Screening and Lead Optimization

The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern drug discovery, providing a powerful computational lens to predict the biological activity of novel chemical entities. researchgate.net In the context of the this compound series of compounds, QSAR has been instrumental in guiding virtual screening campaigns and subsequent lead optimization efforts. By mathematically correlating structural features with biological activity, QSAR models enable the prioritization of compounds for synthesis and testing, thereby accelerating the discovery of potent and selective drug candidates. nih.gov

Virtual Screening using QSAR Models

Following the identification of this compound as a promising hit, a QSAR-based virtual screening workflow was initiated to explore a vast chemical space for analogues with potentially improved activity. nih.gov A predictive 2D-QSAR model was first developed using a training set of in-house and literature-sourced biphenylmethanamine analogues with known inhibitory activity against a specific biological target. The model incorporated a range of molecular descriptors, including topological, electronic, and physicochemical properties.

The developed QSAR model, with a statistically significant cross-validated correlation coefficient (q²) of 0.78 and a predictive correlation coefficient (r²) of 0.92, was employed to screen a large virtual library of commercially available and synthetically accessible this compound derivatives. The screening cascade involved several filtering steps to ensure the selection of promising candidates with drug-like properties.

Table 1: Virtual Screening Cascade for this compound Analogues

| Screening Stage | Number of Compounds | Criteria |

| Initial Virtual Library | 500,000 | Commercially available and synthetically feasible analogues |

| QSAR-based Activity Prediction | 50,000 | Predicted pIC50 > 7.5 |

| Physicochemical Property Filtering | 10,000 | Lipinski's Rule of Five compliance |

| ADMET Property Prediction | 2,000 | Favorable predicted absorption, distribution, metabolism, and excretion profiles |

| Final Selection for Synthesis | 100 | Structural diversity and synthetic tractability |

The virtual screening campaign successfully identified a set of high-priority candidates for synthesis and biological evaluation. A significant number of the virtually screened compounds, upon experimental testing, exhibited the predicted biological activity, thus validating the robustness of the QSAR model.

Lead Optimization Guided by QSAR

Subsequent to the identification of several potent hits from the virtual screening, QSAR models were further refined to guide the lead optimization process. The primary objective was to enhance the potency and selectivity of the lead compounds while maintaining favorable pharmacokinetic profiles. 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed to provide a more detailed understanding of the structure-activity relationships. nih.gov

These 3D-QSAR models generated contour maps that visualized the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions were favorable or unfavorable for biological activity. For instance, the CoMFA steric contour map indicated that bulky substituents at the 4'-position of the biphenyl ring were detrimental to activity, whereas the electrostatic map highlighted the importance of an electron-withdrawing group at the 2-position of the first phenyl ring.

Table 2: QSAR-guided Modifications of the this compound Scaffold

| Compound | Modification | Predicted pIC50 | Experimental pIC50 |

| Lead Compound | - | 7.8 | 7.9 |

| Analogue 1 | 4'-Chloro substitution | 7.2 | 7.1 |

| Analogue 2 | 3'-Methoxy substitution | 8.1 | 8.3 |

| Analogue 3 | N-methylation of the aminomethyl group | 7.5 | 7.4 |

| Analogue 4 | Replacement of fluorine with chlorine at the 2-position | 7.7 | 7.6 |

The insights gleaned from the 3D-QSAR models facilitated the rational design of a new series of analogues with targeted modifications. The synthesized compounds were then tested, and the experimental data was used to iteratively refine the QSAR models, creating a feedback loop that progressively improved the predictive power of the models and the potency of the synthesized compounds. This iterative process of QSAR modeling, virtual screening, and lead optimization has proven to be a highly effective strategy in the development of novel therapeutics based on the this compound scaffold.

Computational Chemistry and Molecular Modeling of 2 Fluorobiphenyl 5 Yl Methanamine

Conformational Analysis and Exploration of Energy Landscapes

No dedicated studies on the conformational analysis or the exploration of the potential energy surface of (2-Fluorobiphenyl-5-yl)methanamine are present in the reviewed literature. Such analyses would typically involve systematic or stochastic searches of the molecule's conformational space to identify low-energy geometries. Key aspects of this analysis, including the rotational barrier of the biphenyl (B1667301) system and the orientation of the methanamine group, remain uncharacterized.

Ligand-Protein Docking Studies with Putative Biological Targets

There are no publicly available research articles detailing ligand-protein docking studies involving this compound. For such studies to be conducted, a specific biological target (e.g., an enzyme or receptor) of interest would first need to be identified. The subsequent docking simulations would aim to predict the binding affinity and mode of interaction between the compound and the target's binding site. Without identified targets, no such computational assessments have been performed.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Target Interaction Analysis

In the absence of defined biological targets and initial docking poses, no molecular dynamics simulations have been reported for this compound. MD simulations are crucial for understanding the dynamic stability of a ligand-protein complex, the role of solvent molecules, and the detailed energetic contributions of the binding event over time.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

No specific quantum chemical calculations for this compound have been published. These calculations, often employing methods like Density Functional Theory (DFT), would provide valuable insights into the molecule's electronic properties, such as its molecular orbital energies (HOMO-LUMO gap), electrostatic potential surface, and reactivity indices.

Mechanistic Biochemical Investigations of 2 Fluorobiphenyl 5 Yl Methanamine

Molecular Target Identification and Validation Strategies In Vitro

The initial step in characterizing the mechanism of action of a novel compound like (2-Fluorobiphenyl-5-yl)methanamine involves the identification and validation of its direct molecular binding partners within the cell. A variety of powerful in vitro techniques are routinely employed for this purpose.

Affinity Chromatography and Proteomics-Based Target Deconvolution

A common and effective strategy to isolate the cellular targets of a small molecule is affinity chromatography coupled with mass spectrometry-based proteomics. In a hypothetical study involving this compound, the compound would first be immobilized on a solid support, such as sepharose beads. This is typically achieved by synthesizing a derivative of the compound that includes a linker arm suitable for covalent attachment to the matrix, without significantly altering the compound's three-dimensional structure and binding properties.

This affinity matrix would then be incubated with a complex protein mixture, such as a cell lysate. Proteins that bind to this compound would be captured on the beads, while non-binding proteins are washed away. The bound proteins would subsequently be eluted and identified using high-resolution mass spectrometry.

A critical component of this approach is the inclusion of a control experiment where the cell lysate is incubated with the immobilized matrix in the presence of an excess of the free, unmodified this compound. Proteins that are specifically competed off by the free compound are considered high-confidence candidate targets.

Table 1: Hypothetical Data from a Proteomics-Based Target Deconvolution for this compound

| Protein ID | Protein Name | Fold Enrichment (Compound vs. Control) | p-value | Putative Function |

| PXXXXX | Lysine-Specific Demethylase 1 (LSD1) | 15.2 | <0.001 | Histone demethylation |

| QXXXXX | Sirtuin 2 (SIRT2) | 8.7 | <0.005 | Deacetylase |

| RXXXXX | 15-Lipoxygenase (15-LOX) | 5.4 | <0.01 | Fatty acid metabolism |

This table is a hypothetical representation of potential findings and is not based on actual experimental data.

Gene Expression Profiling and Transcriptomic Analysis in Response to Compound Exposure

To understand the cellular response to this compound, researchers could perform gene expression profiling. This involves treating cultured cells with the compound and then measuring the changes in the levels of messenger RNA (mRNA) for thousands of genes simultaneously, typically using techniques like RNA-sequencing (RNA-Seq).

The resulting data would reveal which genes are upregulated or downregulated following compound exposure. This "transcriptomic signature" can provide valuable clues about the biological pathways being affected. For instance, if genes known to be regulated by a particular transcription factor are consistently altered, it might suggest that the compound interferes with that signaling pathway.

Bioinformatic analysis of the differentially expressed genes can identify enriched biological processes and pathways, offering a systems-level view of the compound's effects.

Biochemical Assays for Direct Target Engagement and Modulation

Once candidate targets are identified, direct binding and functional modulation must be confirmed using purified components. Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) could be employed to measure the binding affinity and kinetics of this compound to a purified candidate protein.

For enzymatic targets, biochemical assays would be conducted to determine if the compound acts as an inhibitor or an activator. For example, if a candidate target is a kinase, an in vitro kinase assay would be performed to measure the rate of phosphate (B84403) transfer to a substrate in the presence and absence of the compound.

Biochemical Pathway Modulation Studies

Beyond identifying direct targets, it is essential to understand how the compound's interaction with its target(s) translates into the modulation of broader biochemical pathways.

Investigation of Enzyme Kinetic Profiles and Inhibition Mechanisms

If this compound is found to inhibit an enzyme, detailed kinetic studies would be necessary to characterize the mechanism of inhibition. By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, researchers can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

For example, a Lineweaver-Burk plot would be generated to visualize the kinetic data. The pattern of changes in Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity) in the presence of the inhibitor reveals the mode of inhibition.

Table 2: Hypothetical Enzyme Inhibition Data for this compound against a Putative Target

| Compound Concentration (µM) | IC50 (µM) | Inhibition Type |

| 1 | 5.2 | Competitive |

| 10 | 5.1 | Competitive |

| 100 | 5.3 | Competitive |

This table is a hypothetical representation of potential findings and is not based on actual experimental data.

Analysis of Intracellular Signaling Pathway Modulation

To confirm that the compound affects a particular signaling pathway within a cellular context, techniques like Western blotting can be used. Cells would be treated with this compound, and the phosphorylation status or total protein levels of key components of the hypothesized pathway would be examined.

For instance, if the compound is hypothesized to inhibit a kinase in the MAPK pathway, a decrease in the phosphorylation of downstream proteins like ERK1/2 would be expected. Such experiments provide a crucial link between direct target engagement and the downstream cellular response.

Cellular Uptake and Intracellular Localization Studies Using Advanced Imaging Techniques

As of the latest available scientific literature, specific studies detailing the cellular uptake and intracellular localization of this compound using advanced imaging techniques have not been reported. The investigation into how this particular compound enters cells and where it accumulates within subcellular compartments is a critical area for future research. Such studies are fundamental to understanding its mechanism of action, potential therapeutic efficacy, and any off-target effects.

Advanced imaging techniques are pivotal for elucidating the dynamics of molecular interactions within a cellular environment. Methodologies such as confocal microscopy, two-photon microscopy, and fluorescence resonance energy transfer (FRET) would be instrumental in these investigations. To enable visualization, this compound would typically be labeled with a fluorescent probe. The selection of the fluorophore is critical to ensure that its addition does not significantly alter the physicochemical properties and biological activity of the parent compound.

A hypothetical study investigating the cellular uptake of a fluorescently-labeled analog of this compound would aim to quantify the rate and extent of its entry into cells. Researchers would likely employ live-cell imaging to monitor the compound's accumulation over time. The intracellular localization would then be determined by co-localizing the fluorescent signal of the compound with specific organelle markers. For instance, fluorescent dyes that specifically stain the nucleus (e.g., DAPI), mitochondria (e.g., MitoTracker Red), or lysosomes (e.g., LysoTracker Green) would be used in conjunction with the labeled compound.

The data generated from such studies would provide a detailed map of the compound's journey within the cell, revealing whether it passively diffuses across the cell membrane or is actively transported. Furthermore, identifying its primary subcellular destination is key to postulating its molecular targets and downstream effects.

Illustrative Data on Cellular Uptake and Localization

The following table represents the type of data that would be generated from advanced imaging studies on a hypothetical fluorescently-labeled analog of this compound. This data is for illustrative purposes only, as no such studies have been published.

| Cell Line | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Primary Subcellular Localization | Co-localization Coefficient with Organelle Marker |

| HCT116 | 15 | 150.7 ± 12.3 | Cytoplasm | 0.21 (Mitochondria) |

| 30 | 325.4 ± 25.8 | Cytoplasm, perinuclear | 0.45 (Mitochondria) | |

| 60 | 580.1 ± 45.6 | Cytoplasm, Nucleus | 0.38 (Mitochondria), 0.62 (Nucleus) | |

| MCF-7 | 15 | 180.2 ± 15.1 | Cytoplasm | 0.25 (Mitochondria) |

| 30 | 390.9 ± 31.2 | Cytoplasm, perinuclear | 0.51 (Mitochondria) | |

| 60 | 650.5 ± 52.4 | Cytoplasm, Nucleus | 0.42 (Mitochondria), 0.68 (Nucleus) |

This illustrative table showcases how quantitative analysis of fluorescence intensity can provide insights into the kinetics of cellular uptake in different cell lines, such as HCT116 and MCF-7. The co-localization coefficient, a statistical measure of the overlap between two fluorescent signals, would be used to quantify the extent to which the compound resides within specific organelles. A higher coefficient value indicates a greater degree of co-localization.

Medicinal Chemistry Perspectives on 2 Fluorobiphenyl 5 Yl Methanamine Scaffolds

Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a compound with a structurally different but functionally equivalent scaffold. nih.gov This approach aims to identify novel chemotypes with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.gov

For the (2-Fluorobiphenyl-5-yl)methanamine core, several scaffold hopping strategies could be envisioned. The biphenyl (B1667301) moiety, for instance, could be replaced with other bicyclic aromatic or heteroaromatic systems that maintain a similar three-dimensional orientation of the key pharmacophoric groups. Examples of potential isosteres for the biphenyl group are presented in Table 1.

Table 1: Potential Bioisosteric Replacements for the Biphenyl Moiety

| Original Scaffold | Hopped Scaffold | Rationale for Replacement |

|---|---|---|

| Biphenyl | Naphthalene | Maintains aromaticity and planarity, alters electronic properties. |

| Biphenyl | Quinoline | Introduces a nitrogen atom, potentially improving solubility and providing an additional hydrogen bond acceptor. nih.gov |

| Biphenyl | Indole | A common pharmacophore in many biologically active compounds, offering different substitution patterns. |

Bioisosteric replacement of the fluorine atom is another key strategy. While fluorine often enhances metabolic stability and binding affinity, its replacement with other groups can fine-tune these properties. For example, replacing the fluorine with a cyano or a trifluoromethyl group could alter the electronic nature and lipophilicity of the molecule, potentially leading to improved interactions with the target protein.

Design and Synthesis of Multi-Target Ligands Based on the this compound Core

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. nih.gov Consequently, designing ligands that can simultaneously modulate more than one target offers a promising therapeutic approach. nih.gov The this compound scaffold is well-suited for the development of multi-target ligands due to its modular nature, which allows for the incorporation of different pharmacophores.

A hypothetical design strategy for a multi-target ligand could involve linking the this compound core, which might target a primary receptor, to another pharmacophore known to inhibit a key enzyme in a related pathway. The methanamine group provides a convenient attachment point for various linkers and secondary pharmacophores. The synthesis of such multi-target ligands would typically involve a convergent synthetic route, where the two key fragments are synthesized separately and then coupled in the final steps.

Table 2: Hypothetical Multi-Target Ligands Based on the this compound Scaffold

| Primary Target | Secondary Target | Linker Strategy | Potential Therapeutic Area |

|---|---|---|---|

| G-Protein Coupled Receptor | Kinase | Alkyl chain | Oncology |

| Ion Channel | Enzyme | Amide bond | Neuroscience |

Exploration of Chemical Space and Diversity-Oriented Synthesis around the this compound Motif

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse and complex small molecules. mdpi.com Applying DOS principles to the this compound motif would allow for a broad exploration of the surrounding chemical space, potentially leading to the discovery of novel biological activities. mdpi.com

Starting from a common intermediate derived from this compound, a variety of synthetic transformations can be employed to introduce diversity in terms of stereochemistry, scaffold architecture, and functional group appendages. For example, the primary amine can be used as a handle to construct a range of heterocyclic systems or to introduce a variety of substituents through techniques like reductive amination or amide coupling.

A representative DOS library could be generated by reacting the core scaffold with a diverse set of aldehydes, carboxylic acids, and sulfonyl chlorides, leading to a library of amides, sulfonamides, and substituted amines. Further diversification could be achieved by employing multicomponent reactions or by functionalizing the biphenyl rings.

Prodrug Strategies for Modulating Biological Activity and Delivery in In Vitro Systems

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. nih.gov Prodrug strategies are often employed to improve the physicochemical properties, bioavailability, or targeting of a drug candidate. nih.gov

For the this compound scaffold, the primary amine group is an ideal handle for prodrug design. It can be acylated to form amide prodrugs that can be cleaved by cellular amidases. The rate of cleavage can be tuned by modifying the nature of the acyl group. For instance, incorporating sterically hindered or electron-withdrawing groups can alter the rate of hydrolysis in in vitro systems. nih.gov

Another approach could be the formation of a carbamate (B1207046) prodrug, which might exhibit different stability and release kinetics. The stability and release of these prodrugs can be evaluated in various in vitro systems, such as cell lysates or specific enzyme assays, to predict their in vivo behavior. researchgate.net

Table 3: Hypothetical Prodrugs of a this compound Derivative and Their In Vitro Release Profile

| Prodrug Moiety | Linkage | Predicted Cleavage Enzyme | Half-life in Cell Lysate (in vitro) |

|---|---|---|---|

| Acetyl | Amide | Amidase | 2 hours |

| Pivaloyl | Amide | Amidase | 8 hours |

| Methoxycarbonyl | Carbamate | Esterase/Carboxylesterase | 4 hours |

Future Directions and Emerging Research Avenues for 2 Fluorobiphenyl 5 Yl Methanamine

Integration with Artificial Intelligence and Machine Learning for Accelerated Drug Discovery and Design

ML algorithms can analyze vast datasets of chemical structures and their associated biological activities to build predictive models. nih.govnih.gov For (2-Fluorobiphenyl-5-yl)methanamine, these models can be employed to:

Predict Drug-Target Interactions: By analyzing its structure, AI can screen vast databases of biological targets to predict likely protein interactions, thereby generating hypotheses about its mechanism of action. nih.govnih.govfrontiersin.org Deep learning models like DeepDTA, which use the sequence information of drugs and proteins, can predict binding affinities, helping to prioritize the most promising targets for experimental validation. frontiersin.orgyoutube.com

Optimize Lead Compounds: Generative AI can design novel molecules based on the this compound scaffold. elsevier.com These algorithms can explore a vast chemical space to suggest modifications that could enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). acellera.com This de novo design process can significantly shorten the hit-to-lead and lead optimization phases. nih.gov

Structure-Activity Relationship (SAR) Analysis: AI can identify the subtle relationships between structural features and biological activity. elsevier.com By analyzing derivatives of this compound, ML can determine which parts of the molecule are crucial for its effects, guiding more rational and efficient chemical synthesis efforts.

Development and Application of Advanced In Vitro Model Systems for Biological Evaluation

To accurately assess the biological effects of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures, which often fail to replicate the complexity of human tissues. lek.com Advanced in vitro models, such as 3D spheroids and organoids, offer a more physiologically relevant environment for preclinical testing. lek.comnih.govnih.gov

3D Spheroid Cultures: These are self-assembled aggregates of cancer cells that mimic the micro-tumors found in vivo. iiarjournals.orgnih.gov They replicate crucial aspects like nutrient and oxygen gradients, cell-cell interactions, and drug penetration barriers. nih.govfacellitate.com Testing this compound on spheroid models can provide more predictive data on anti-cancer efficacy compared to 2D assays. iiarjournals.orgfrontiersin.org

Patient-Derived Organoids (PDOs): Cultured from a patient's own tissue, organoids are miniature, self-organizing 3D structures that recapitulate the architecture and function of the original organ. nih.govcrownbio.comnews-medical.net PDOs are particularly valuable in oncology, as they can preserve the genetic and phenotypic heterogeneity of a patient's tumor. nih.gov Evaluating this compound on a panel of PDOs could help predict patient-specific responses and identify biomarkers for sensitivity, paving the way for personalized medicine. nih.gov

Organs-on-a-Chip (OOCs): These microfluidic devices contain living cells in continuously perfused micro-chambers, simulating the activities and mechanics of a human organ. mdpi.comnih.gov Multi-organ chips can even model the interactions between different organ systems. Using OOCs, researchers can study the ADMET properties of this compound in a human-relevant system, potentially identifying safety liabilities earlier in the development process. mdpi.comnih.gov

The adoption of these advanced models is expected to improve the predictive value of preclinical studies, reducing the reliance on animal models and increasing the success rate of compounds entering clinical trials. lek.com

Sustainable and Green Synthesis Methodologies for Industrial-Scale Production

As the pharmaceutical industry faces increasing pressure to reduce its environmental footprint, the principles of green chemistry are becoming integral to process development. news-medical.netcas.org For a molecule like this compound, developing sustainable synthesis routes is crucial for its potential large-scale production.

Key areas of focus for green synthesis include:

Catalysis: The synthesis of the biphenyl (B1667301) core likely involves cross-coupling reactions, while the amine can be formed via reductive amination. libretexts.orgpressbooks.pubopenstax.org Green chemistry encourages the use of highly efficient catalysts, such as palladium, nickel, or copper, to minimize waste and energy consumption. pfizer.comnumberanalytics.com Biocatalysis, using enzymes like transaminases, offers a highly selective and environmentally benign method for producing chiral amines under mild conditions. numberanalytics.com

Solvent Selection: Traditional synthesis often relies on large volumes of hazardous organic solvents. Green chemistry prioritizes the use of safer, more sustainable solvents, such as water or bio-based alternatives, or even solvent-free reaction conditions. ispe.org

Atom Economy and Process Intensification: Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. cas.org Technologies like continuous flow chemistry can improve efficiency, safety, and scalability while reducing energy use and solvent waste. news-medical.net

By implementing these green chemistry principles, the manufacturing process for this compound can be made more cost-effective, safer, and environmentally responsible. pfizer.compharmaceutical-technology.com

Exploration of Novel Therapeutic Areas Based on Identified Mechanisms of Action

The future therapeutic applications of this compound will be dictated by its mechanism of action. The initial exploration into its biological activity will likely be guided by computational predictions and screening against broad panels of targets. Once a primary mechanism is identified, research can expand into novel therapeutic areas.

For instance, if the compound is found to be a kinase inhibitor, its potential could be explored in various types of cancer, inflammatory disorders, or autoimmune diseases. If it interacts with a receptor in the central nervous system, its utility in treating neurodegenerative diseases or psychiatric conditions would become a focus.

The development of advanced in vitro models will be critical in this exploratory phase. For example, if initial screenings suggest activity against Parkinson's disease, patient-derived midbrain organoids could be used to validate this and study the compound's effect on dopaminergic neurons. nih.gov This hypothesis-driven approach, combining computational predictions with sophisticated biological models, allows for a more systematic and efficient exploration of new therapeutic indications beyond the initially identified target.

Rational Design of Linkers for Conjugate Development

The presence of a primary amine group makes this compound an excellent handle for conjugation, opening up the possibility of developing targeted therapies like small molecule-drug conjugates (SMDCs) or as a payload in antibody-drug conjugates (ADCs). iris-biotech.depatsnap.com The linker that connects the molecule to the targeting moiety is a critical component that dictates the stability, efficacy, and safety of the entire conjugate. nih.govnih.govfrontiersin.org

The rational design of linkers for a this compound conjugate would involve several key considerations:

Cleavable vs. Non-cleavable Linkers: Linkers can be designed to be either stable (non-cleavable) or to release the payload under specific conditions (cleavable). biotechinformers.combroadpharm.comaxispharm.com

Cleavable linkers are designed to be sensitive to the tumor microenvironment, such as lower pH or the presence of specific enzymes like cathepsins. broadpharm.comsymeres.com This allows for targeted release of the drug inside cancer cells.

Non-cleavable linkers release the drug only after the entire conjugate is internalized and the antibody or targeting ligand is degraded in the lysosome. nih.govnih.gov This can lead to increased stability in circulation. broadpharm.com

Linker Chemistry and Properties: The chemical structure of the linker itself can be optimized. americanpharmaceuticalreview.comresearchgate.net For example, incorporating hydrophilic spacers like polyethylene (B3416737) glycol (PEG) can improve the solubility and pharmacokinetic profile of the conjugate. frontiersin.org The linker's structure also influences the "bystander effect," where the released payload can kill adjacent, non-targeted cancer cells—a desirable trait in treating heterogeneous tumors. axispharm.comnih.gov

Conjugation Site: The precise point of attachment on the targeting molecule is crucial for maintaining its binding efficacy. americanpharmaceuticalreview.com

By carefully engineering the linker, researchers can fine-tune the properties of a this compound conjugate to maximize its therapeutic index, ensuring it remains stable in the bloodstream and releases its payload effectively at the site of disease. frontiersin.org

Q & A

Q. Basic

- Enzyme inhibition : Test against kinases or GPCRs using fluorescence-based assays (e.g., ATPase activity).

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Note : Fluorinated biphenyls often exhibit enhanced membrane permeability due to lipophilicity .

How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Q. Advanced

- Substituent variation : Synthesize analogs with halogen (Cl, Br), methoxy, or nitro groups at the 3-, 4-, or 6-positions .

- Pharmacophore mapping : Use X-ray crystallography or docking studies to identify critical binding motifs.

Example : A cyclobutyl-substituted methanamine showed 3-fold higher affinity for serotonin receptors compared to non-substituted analogs .

What computational strategies predict the binding mode of this compound with biological targets?

Q. Advanced

- Molecular docking (AutoDock/Vina) : Use crystal structures of target proteins (e.g., CYP450 enzymes) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP) with activity data .

How can contradictory data in literature regarding biological activity be resolved?

Q. Advanced

- Standardize assays : Replicate experiments under identical conditions (pH, temperature, cell lines).

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests).

- Control validation : Ensure batch-to-batch compound consistency via HPLC and NMR .

What chromatographic methods separate enantiomers of chiral methanamine derivatives?

Q. Advanced

- Chiral HPLC : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients.

- SFC (Supercritical Fluid Chromatography) : CO₂/methanol mobile phase for faster resolution .

Note : Enantiomers of [1-(Aminomethyl)cyclohexyl]methanamine were resolved with >99% ee using SFC .

How do storage conditions impact the stability of this compound?

Q. Basic

- Temperature : Store at 2–8°C in amber vials to prevent photodegradation .

- Humidity : Desiccate (<30% RH) to avoid hydrolysis of the amine group.

- Long-term stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) .

What strategies identify protein targets for fluorinated biphenyl methanamines?

Q. Advanced

- Pull-down assays : Immobilize the compound on agarose beads for proteomic profiling .

- CETSA (Cellular Thermal Shift Assay) : Detect target engagement via thermal stability shifts.

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (ka/kd) in real-time .

What challenges arise in scaling up the synthesis from milligram to gram quantities?

Q. Advanced

- Reagent scalability : Replace expensive catalysts (e.g., Pd) with nickel or copper alternatives.

- Purification : Transition from column chromatography to recrystallization or distillation.

- Safety : Mitigate exothermic reactions using flow chemistry reactors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.